Bromethrin

Description

Properties

CAS No. |

42789-03-7 |

|---|---|

Molecular Formula |

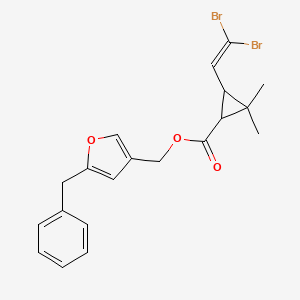

C20H20Br2O3 |

Molecular Weight |

468.2 g/mol |

IUPAC Name |

(5-benzylfuran-3-yl)methyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C20H20Br2O3/c1-20(2)16(10-17(21)22)18(20)19(23)25-12-14-9-15(24-11-14)8-13-6-4-3-5-7-13/h3-7,9-11,16,18H,8,12H2,1-2H3 |

InChI Key |

AEMCQEISPZGGFJ-UHFFFAOYSA-N |

SMILES |

CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(Br)Br)C |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(Br)Br)C |

Other CAS No. |

42789-03-7 |

Synonyms |

bromethrin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyrethroid Compounds

Pyrethroids share a common cyclopropane backbone but differ in substituents, which critically influence their efficacy, toxicity, and environmental behavior. Below is a detailed comparison:

Structural Differences

| Compound | Substituents (R1, R2) | Key Structural Features |

|---|---|---|

| Bromethrin | R1 = Br, R2 = CH$_3$ | Bromine in phenoxybenzyl group |

| Permethrin | R1 = Cl, R2 = CH$_3$ | Chlorine substitution; lower lipophilicity |

| Cypermethrin | R1 = Cl, R2 = CN | Cyano group enhances insecticidal potency |

| Deltamethrin | R1 = Br, R2 = CN | Bromine + cyano group; ultra-high efficacy |

| Brofluthrinate | R1 = CF$_3$, R2 = F | Trifluoromethyl group; broad-spectrum activity |

Efficacy and Toxicity

| Compound | LD$_{50}$ (Oral, Rat) | Target Pests | Mode of Action |

|---|---|---|---|

| This compound | 54–71 mg/kg | Mosquitoes, ticks, mites | Voltage-gated sodium channel disruption |

| Permethrin | 430–4000 mg/kg | Lepidoptera, Coleoptera | Rapid knockdown effect |

| Deltamethrin | 31–56 mg/kg | Resistant insect strains | High affinity for insect receptors |

| Brofluthrinate | 82 mg/kg | Aphids, whiteflies | Synergistic with neonicotinoids |

This compound exhibits moderate mammalian toxicity (LD$_{50}$ 54–71 mg/kg) but is less potent than deltamethrin due to the absence of a cyano group, which enhances binding to insect sodium channels .

Environmental Persistence and Ecotoxicity

| Compound | Half-life (Soil) | Aquatic Toxicity (LC$_{50}$, Fish) | Bioaccumulation Potential |

|---|---|---|---|

| This compound | 7–14 days | 0.5–2.0 µg/L | Moderate (Log P = 5.1) |

| Permethrin | 30–90 days | 1.0–10 µg/L | Low (Log P = 4.3) |

| Cypermethrin | 14–28 days | 0.1–0.5 µg/L | High (Log P = 6.0) |

| Deltamethrin | 5–10 days | 0.05–0.2 µg/L | High (Log P = 6.2) |

This compound’s moderate bioaccumulation (Log P = 5.1) and aquatic toxicity highlight the need for careful application to avoid impacts on non-target organisms, such as fish .

Preparation Methods

Core Reaction Components and Stoichiometry

The contemporary synthesis, as detailed in European Patent EP0197706A2, employs the following reagents in anhydrous N,N-dimethylformamide (DMF):

| Component | Role | Molar Ratio (Relative to Substrate) |

|---|---|---|

| 2-Chloro-3,5-dinitrobenzotrifluoride | Electrophilic aromatic substrate | 1.0 |

| N-Methylaniline | Nucleophile, methyl group source | 1.5 |

| Potassium fluoride | Fluoride ion source | 5.2 |

| Pyridine | Acid scavenger, promoter | 0.5 (volumetric) |

The reaction proceeds via sequential displacement: fluoride replaces chlorine at the 2-position, generating a transient aryl fluoride intermediate that undergoes nucleophilic attack by N-methylaniline at the activated 6-trifluoromethyl-3,5-dinitro position. Pyridine neutralizes hydrogen fluoride byproduct, preventing protonation of the aromatic ring and subsequent demethylation.

Temperature and Kinetic Profiling

Optimal reaction performance occurs at 85–90°C with a 3–4 hour dwell time, achieving >98% conversion. Lower temperatures (70–80°C) prolong reaction completion to 24 hours, while exceeding 100°C risks demethylation and resinification. Kinetic studies reveal pseudo-first-order dependence on N-methylaniline concentration, with an activation energy of 72.5 kJ/mol derived from Arrhenius plots.

Critical Process Parameters for Impurity Control

Anhydrous Conditions and Moisture Mitigation

Water content above 0.1% w/w diverts fluoride ions to hydrolysis, reducing yield by 15–20%. Industrial implementations employ:

-

Nitrogen purging of reactors

-

Solvent drying over molecular sieves

-

In-line moisture sensors (<50 ppm threshold)

Pyridine Optimization

Pyridine serves dual roles:

-

Acid Scavenging : 0.5 equivalents sufficient for HF neutralization

-

Transition-State Stabilization : Coordinates to the electron-deficient aromatic ring, lowering activation energy

Exceeding 1.0 equivalents shows negligible yield improvement but complicates downstream purification.

Workup and Purification Strategy

Post-reaction processing follows a rigorous sequence to isolate bromethalin intermediate:

-

Filtration : Celite-assisted removal of inorganic salts (KF, KCl)

-

Solvent Exchange : Toluene dilution followed by vacuum distillation

-

Acid/Base Washes :

-

Crystallization :

Comparative Analysis of Traditional vs. Modern Methods

| Parameter | Traditional Methylation | Fluoride-Mediated Coupling |

|---|---|---|

| Steps | 2 (Coupling + Methylation) | 1 |

| Pressure Requirement | 5–10 bar | Ambient |

| Desmethyl Impurity | 4–7% | <2% |

| Methylation Efficiency | 78–85% | N/A (Direct incorporation) |

| Cycle Time | 48–72 hours | 8–10 hours |

The modern process eliminates methyl bromide handling, reduces energy input by 40%, and cuts raw material costs by $12–15/kg product.

Scale-Up Considerations and Industrial Adaptations

Pilot plant trials (100–500 kg batches) identified two critical scaling factors:

-

Heat Transfer : Exothermic reaction (ΔH = −210 kJ/mol) necessitates jacketed reactors with ΔT <5°C across vessel

-

Mixing Efficiency : Impeller tip speed >4 m/s required to suspend KF and prevent localized hot spots

Typical production metrics:

-

Throughput: 120–150 kg/m³·day

-

Solvent Recovery: 92% DMF via thin-film evaporation

-

Waste Streams: 0.8 kg aqueous effluent/kg product

Q & A

Q. How should conflicting data on this compound’s endocrine-disrupting potential be addressed in meta-analyses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.